5-(2-Iodophenyl)-5-oxovaleric acid is a chemical compound characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a five-carbon chain with a ketone functional group. This compound belongs to the class of oxo acids, specifically those related to fatty acids. Its chemical structure can be represented by the molecular formula and has a molecular weight of approximately 304.1 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
5-(2-Iodophenyl)-5-oxovaleric acid can be synthesized through various organic reactions involving iodinated phenyl compounds and oxo acids. It is typically sourced from specialized chemical suppliers or synthesized in laboratory settings for research purposes. The compound's synthesis and characterization are often documented in scientific literature, particularly in studies focused on drug discovery and organic synthesis.
The synthesis of 5-(2-Iodophenyl)-5-oxovaleric acid typically involves the following steps:
The reaction conditions, including temperature and reaction time, are critical for achieving high yields and purity. For example, reactions may be conducted under reflux conditions to facilitate the formation of the desired product.
The molecular structure of 5-(2-Iodophenyl)-5-oxovaleric acid features:
5-(2-Iodophenyl)-5-oxovaleric acid can participate in various chemical reactions:
The reactivity of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.
The mechanism of action for 5-(2-Iodophenyl)-5-oxovaleric acid primarily revolves around its ability to act as an electrophile due to the presence of the ketone group and the iodine substituent. This allows it to participate in various nucleophilic attack reactions, facilitating the formation of more complex molecules.
5-(2-Iodophenyl)-5-oxovaleric acid has potential applications in:
Iodinated aromatic carboxylic acids represent a critical chemotype in the development of targeted molecular therapeutics, particularly in oncology and diagnostic imaging. The presence of iodine in these compounds serves dual functions: it provides a heavy atom for enhanced radiocontrast in imaging applications and creates a versatile synthetic handle for further derivatization through transition metal-catalyzed coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). The carboxylic acid moiety enables conjugation to biological carriers or incorporation into larger pharmacophores while improving water solubility—a crucial pharmacokinetic parameter. Within this chemical class, ortho-iodinated benzoic acid derivatives exhibit unique steric and electronic properties that influence protein binding kinetics and metabolic stability. The strategic positioning of iodine at the ortho position induces torsional effects that can enhance target selectivity by optimizing the spatial orientation of pharmacophoric elements within enzyme binding pockets [1] [6].
Table 1: Structural Analogues of Iodinated Aromatic Carboxylic Acids in Targeted Therapeutics
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Therapeutic Relevance |
---|---|---|---|---|
5-(2-Iodophenyl)-5-oxovaleric acid | C₁₁H₁₁IO₃ | 318.11 g/mol | 898767-52-7 | PSMA inhibitor precursor |
5-(2-Fluorophenyl)-5-oxovaleric acid | C₁₁H₁₁FO₃ | 210.20 g/mol | 199664-70-5 | Ezetimibe impurity; scaffold modifier |
4-(o-Fluorobenzoyl)butyric acid | C₁₁H₁₁FO₃ | 210.20 g/mol | 199664-70-5 | Bioisostere for iodinated analogs |
Prostate-specific membrane antigen (PSMA), also termed glutamate carboxypeptidase II (GCPII), functions as a Zn²⁺-dependent metalloprotease with a distinctive binuclear zinc center in its catalytic domain. This enzyme has emerged as a premier target for prostate cancer theranostics due to its significant overexpression in malignant prostate tissue. The active site architecture comprises three principal domains: 1) A glutamate-binding pocket (S1') that recognizes terminal carboxylate groups; 2) A hydrophobic S1 pocket containing an "arginine patch" (Arg210) that governs substrate specificity; and 3) A zinc-binding domain that coordinates with electron-donating pharmacophores [3].
5-(2-Iodophenyl)-5-oxovaleric acid embodies structural motifs critical for PSMA interaction: its ortho-iodophenyl group provides a hydrophobic arene binding element that occupies the S1 pocket, while the terminal carboxylic acid mimics glutamate's γ-carboxylate binding in the S1' subsite. This configuration parallels established PSMA inhibitors like 2-PMPA (phosphonomethylpentanedioic acid) and urea-based ligands (e.g., DUPA – 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), where distal carboxylates anchor the molecule to the arginine patch via salt bridges [3] [7]. The iodine atom's strategic placement enhances opportunities for radioisotope exchange (¹²³I, ¹²⁵I, ¹³¹I), enabling the transformation of the native compound into targeted SPECT/PET probes. Computational studies indicate that ortho-iodination minimally distorts the ligand-binding pose compared to bulkier meta or para substitutions, preserving key hydrogen bonds with residues Tyr552 and Asn519 [3].
Table 2: Key Structural Features of PSMA Inhibitors and Their Biological Rationale
Structural Feature | Role in PSMA Inhibition | Example in 5-(2-Iodophenyl)-5-oxovaleric acid |
---|---|---|
Distal Carboxylic Acid | Ionic interaction with Arg210 in S1 pocket; mimics glutamate | Terminal -COOH group |
Ortho-Iodinated Aryl Group | Hydrophobic occupancy of S1 pocket; enables radiochemical modification | 2-Iodophenyl ring |
Carbonyl Spacer | Positions aryl group optimally within S1 pocket; modulates linker length | Ketone between phenyl and alkyl chain |
Zinc-Binding Group (ZBG) | Direct coordination with binuclear zinc center (not present) | Absent—requires conjugation to ZBG-containing pharmacophores |
The 5-oxovaleric acid (5-oxopentanoic acid) scaffold serves as a versatile pharmacophoric element in drug design due to its dual chemical functionalities: the ketone carbonyl offers a site for nucleophilic addition or reduction, while the terminal carboxylic acid enables amidation, esterification, or coordination with metal ions. This C₅ spacer achieves an optimal balance between flexibility and conformational restraint—its four methylene units provide sufficient length to bridge pharmacophores without incurring excessive entropic penalties upon target binding. In PSMA-targeted agents, this scaffold mimics the glutamate moiety of NAAG (N-acetylaspartylglutamate), PSMA's endogenous substrate, particularly through the terminal carboxylate's interaction with the arginine patch [3] [4].
When incorporated into 5-(2-iodophenyl)-5-oxovaleric acid, the scaffold positions the ortho-iodophenyl ketone to extend into hydrophobic subpockets adjacent to PSMA's active site. The electron-withdrawing nature of the iodophenyl group enhances the ketone's electrophilicity, facilitating Schiff base formation with lysine residues—a valuable trait for irreversible inhibitor design or affinity labeling. Additionally, the terminal carboxylic acid can be conjugated to zinc-binding groups (e.g., phosphonates, thiols, hydroxamates) or chelators (e.g., DOTA, NOTA, tris(3-hydroxy-4-pyridinone)) to generate bifunctional inhibitors. For example, research demonstrates that linking DUPA motifs to tris(hydroxypyridinone) chelators via β-alanine yields gallium-68 radiopharmaceuticals with high PSMA affinity (Kᵢ < 10 nM) [3] [7]. This underscores the compound's role as a synthetically adaptable precursor for theranostic conjugates.
Table 3: Derivatization Pathways for 5-(2-Iodophenyl)-5-oxovaleric acid
Reaction Site | Derivatization Chemistry | Product Example | Application Purpose |
---|---|---|---|
Carboxylic Acid (-COOH) | Amidation with amines | DUPA-β-Ala-KC18 conjugate [7] | Gallium-68 chelation for PET imaging |
Carboxylic Acid (-COOH) | Esterification with alcohols | Ethyl 5-(2-iodophenyl)-5-oxovalerate [10] | Prodrug design; improved membrane permeation |
Ketone (>C=O) | Reductive amination | Secondary amine analogs | Enhanced binding to S1' pocket |
Iodine (I) | Isotope exchange (¹²³I, ¹²⁵I, ¹³¹I) | Radiolabeled probes | SPECT imaging; targeted radiotherapy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: